Cas no 3298-29-1 (N-Butyl-6-chloro-2-pyridinamine)

N-Butyl-6-chloro-2-pyridinamine is a chlorinated pyridine derivative featuring a butylamine substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloro group at the 6-position enhances reactivity for further functionalization, while the n-butyl chain contributes to solubility in organic solvents. Its well-defined structure and stability under standard conditions make it suitable for controlled reactions, including cross-coupling and nucleophilic substitution. The compound is typically handled under inert conditions to preserve purity. Its utility lies in its role as a building block for more complex heterocyclic systems.
N-Butyl-6-chloro-2-pyridinamine structure
3298-29-1 structure
Product Name:N-Butyl-6-chloro-2-pyridinamine
CAS No:3298-29-1
MF:C9H13ClN2
MW:184.665920972824
CID:4712804
Update Time:2025-05-19

N-Butyl-6-chloro-2-pyridinamine Chemical and Physical Properties

Names and Identifiers

    • N-BUTYL-6-CHLORO-2-PYRIDINAMINE
    • N-butyl-6-chloropyridin-2-amine
    • N-Butyl-6-chloro-2-pyridinamine
    • Inchi: 1S/C9H13ClN2/c1-2-3-7-11-9-6-4-5-8(10)12-9/h4-6H,2-3,7H2,1H3,(H,11,12)
    • InChI Key: USTUJGHQNNYOPE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=N1)NCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Topological Polar Surface Area: 24.9

N-Butyl-6-chloro-2-pyridinamine Pricemore >>

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Additional information on N-Butyl-6-chloro-2-pyridinamine

N-Butyl-6-chloro-2-pyridinamine (CAS No. 3298-29-1): Properties, Applications, and Market Insights

N-Butyl-6-chloro-2-pyridinamine (CAS No. 3298-29-1) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This compound, characterized by its unique pyridine-based structure, serves as a crucial intermediate in the synthesis of various high-value chemicals. Its molecular formula is C9H13ClN2, and it features a chloro-substituted pyridine ring coupled with an N-butylamine side chain, which contributes to its distinct chemical reactivity and versatility.

The growing interest in N-Butyl-6-chloro-2-pyridinamine is driven by its wide-ranging applications, particularly in the development of agrochemicals and pharmaceutical intermediates. Researchers and manufacturers are increasingly exploring its potential due to its role in creating compounds with enhanced biological activity. For instance, its derivatives are being studied for their efficacy in crop protection and drug formulation, aligning with current trends in sustainable agriculture and precision medicine.

From a chemical perspective, N-Butyl-6-chloro-2-pyridinamine exhibits notable stability under standard conditions, making it suitable for various industrial processes. Its solubility in organic solvents and moderate reactivity allow for efficient integration into multi-step synthetic pathways. This property is particularly valuable in the production of fine chemicals, where precision and yield optimization are critical. Additionally, its low volatility and compatibility with common reagents further enhance its utility in laboratory and large-scale settings.

The market for N-Butyl-6-chloro-2-pyridinamine is expanding, fueled by rising demand in the pharmaceutical and agrochemical sectors. Industry reports highlight its increasing use in the synthesis of herbicides and fungicides, addressing global challenges such as food security and pest resistance. Furthermore, its application in drug discovery—particularly in the development of central nervous system (CNS) therapeutics—has positioned it as a compound of interest for biotech and pharmaceutical companies.

Recent advancements in synthetic methodologies have also improved the accessibility of N-Butyl-6-chloro-2-pyridinamine. Innovations in catalytic processes and green chemistry have reduced production costs and environmental impact, aligning with the industry's shift toward sustainability. These developments are particularly relevant to researchers searching for eco-friendly chemical intermediates or cost-effective synthesis routes.

For those seeking detailed technical data, N-Butyl-6-chloro-2-pyridinamine is characterized by a melting point range of 45–50°C and a molecular weight of 184.67 g/mol. Its spectroscopic properties, including NMR and IR spectra, are well-documented, aiding in quality control and research applications. Analytical techniques such as HPLC and GC-MS are commonly employed to ensure purity, which is critical for its use in high-value applications.

In conclusion, N-Butyl-6-chloro-2-pyridinamine (CAS No. 3298-29-1) represents a versatile and increasingly important compound in modern chemistry. Its applications in agrochemicals, pharmaceuticals, and material science underscore its value across multiple industries. As research continues to uncover new uses and synthetic pathways, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and technology today.

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